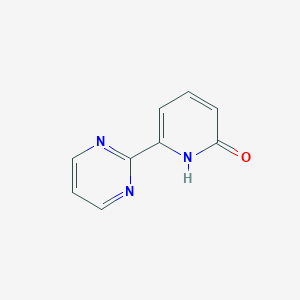

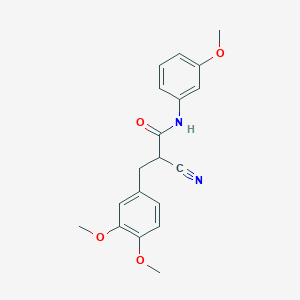

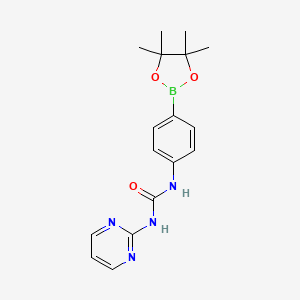

![molecular formula C18H20N2O4S B2506446 2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922554-33-4](/img/structure/B2506446.png)

2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide" is a structurally complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These derivatives are known for their potential biological activities, including enzyme inhibition and anticancer properties. The compound is not directly mentioned in the provided papers, but its analysis can be inferred from the related research on benzenesulfonamide derivatives.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the formation of key intermediates that are further functionalized to obtain the desired compounds. For instance, the synthesis of N-benzyl-2-nitrobenzenesulfonamides involves base-mediated intramolecular arylation at the benzyl sp(3) carbon to yield benzhydrylamines, which are precursors to various nitrogenous heterocycles . Similarly, the synthesis of benzenesulfonamides with triazole moieties involves the insertion of linkers like ether, thioether, and amino types to confer flexibility and enhance biological activity . These methods could potentially be adapted for the synthesis of the compound , considering its benzenesulfonamide core and heterocyclic structure.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as IR, NMR, and X-ray diffraction studies. For example, the molecular structure of N-(3-methoxybenzoyl)benzenesulfonamide was confirmed by single-crystal X-ray diffraction, revealing the dihedral angles between benzene rings and the presence of hydrogen bonds . These techniques would be essential in determining the molecular structure of "this compound" and understanding its three-dimensional conformation.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, often as inhibitors of enzymes like carbonic anhydrases. For instance, compounds containing phenyl-1,2,3-triazole moieties have been shown to be potent inhibitors of human carbonic anhydrase isoforms . Additionally, substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides have been evaluated for their antimitotic and antiproliferative activities, indicating their potential in disrupting cell cycle progression . These findings suggest that the compound may also engage in similar biological interactions, given its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their biological efficacy and pharmacokinetic profile. While the specific properties of "this compound" are not provided, related compounds have shown significant intraocular pressure-lowering activity in animal models , and some have exhibited potent antitumor and antiangiogenic activities . These properties are indicative of the potential therapeutic applications of the compound .

Scientific Research Applications

Synthesis and Bioactivity Studies

A study by Gul et al. (2016) synthesized a series of new benzenesulfonamides, including compounds similar to 2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide. These compounds were tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, showing promising cytotoxic activities and strong inhibition of human cytosolic isoforms.

Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk (2020) focused on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups Pişkin, Canpolat, & Öztürk, 2020. These compounds have high singlet oxygen quantum yield and are beneficial for photodynamic therapy applications, especially in cancer treatment.

Novel Multicomponent Synthesis

Shaabani et al. (2010) developed a novel one-pot multicomponent reaction involving the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives Shaabani et al., 2010. This method is significant for the efficient synthesis of compounds related to this compound.

Spectroscopic and X-ray Diffraction Studies

Almansour et al. (2016) conducted spectroscopic, X-ray diffraction, and DFT studies on novel benzimidazole fused-1,4-oxazepines Almansour et al., 2016. These studies are crucial for understanding the structural and electronic properties of benzenesulfonamide derivatives.

Mechanism of Action

Target of Action

The primary targets of the compound “2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide” are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, we can better understand the pathways this compound influences and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be diverse, ranging from the inhibition of cell growth to the induction of cell death, depending on the compound’s targets and mode of action.

properties

IUPAC Name |

2,4,5-trimethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-11-8-13(3)17(9-12(11)2)25(22,23)20-14-4-5-16-15(10-14)18(21)19-6-7-24-16/h4-5,8-10,20H,6-7H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRSJAYKHFVGQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

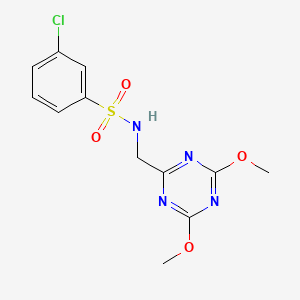

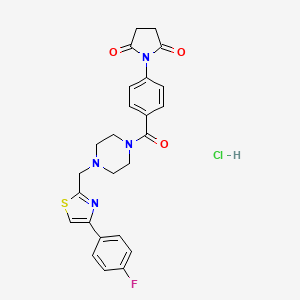

![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)

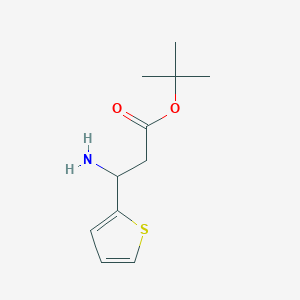

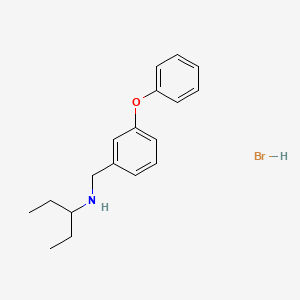

![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)

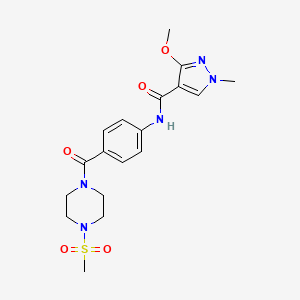

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)

![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)

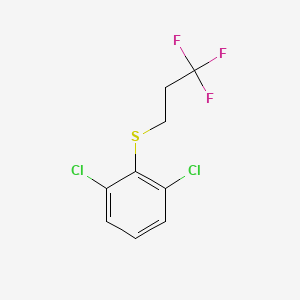

![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)